N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-(methylsulfanyl)pyridine-3-carboxamide is a complex organic compound with the molecular formula and a molecular weight of 346.4 g/mol. It is classified as a pyridine derivative, which incorporates both a benzodioxole moiety and a methylsulfanyl group in its structure. This compound is notable for its potential applications in medicinal chemistry and pharmacological research due to its unique structural features.
The synthesis of N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-(methylsulfanyl)pyridine-3-carboxamide typically involves multi-step organic reactions. While specific methods can vary, common strategies include:
Technical details regarding reaction conditions, catalysts, and purification techniques are critical for achieving high yields and purity in the synthesis of this compound.
The molecular structure of N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-(methylsulfanyl)pyridine-3-carboxamide can be represented using various structural formulas:
CC(CNC(=O)C(=O)NC1=CC=CC=C1SC)(C2=CC3=C(C=C2)OCO3)O
WCWJIIBBMHIWNR-UHFFFAOYSA-N
The compound features a benzodioxole ring that contributes to its aromatic character, alongside a pyridine ring that enhances its basicity due to the nitrogen atom. The presence of functional groups such as hydroxyl (-OH) and methylsulfanyl (-S(CH₃)) plays a significant role in the compound's reactivity and biological activity.
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-(methylsulfanyl)pyridine-3-carboxamide can participate in various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-(methylsulfanyl)pyridine-3-carboxamide is not fully elucidated but is believed to involve interactions with specific biological targets. Potential mechanisms include:
Further studies are required to clarify its biological pathways and therapeutic potential.
Key physical and chemical properties of N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-(methylsulfanyl)pyridine-3-carboxamide include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 346.4 g/mol |
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
Flash Point | Not available |
These properties are crucial for understanding the compound's behavior in various environments and its suitability for specific applications.
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-(methylsulfanyl)pyridine-3-carboxamide has several scientific uses:
CAS No.: 11003-57-9
CAS No.: 75-08-1
CAS No.: 13568-33-7
CAS No.: 9056-36-4
CAS No.:
CAS No.: 2138047-64-8